molecular formula C15H29NO B14370151 N,N-Di(butan-2-yl)-2-cyclopentylacetamide CAS No. 91424-62-3

N,N-Di(butan-2-yl)-2-cyclopentylacetamide

Cat. No.: B14370151
CAS No.: 91424-62-3
M. Wt: 239.40 g/mol
InChI Key: SEEGOCLDPLBGLM-UHFFFAOYSA-N
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Description

N,N-Di(butan-2-yl)-2-cyclopentylacetamide is a chemical compound with a unique structure that includes a cyclopentyl ring and two butan-2-yl groups attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di(butan-2-yl)-2-cyclopentylacetamide typically involves the reaction of cyclopentylacetic acid with butan-2-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N,N-Di(butan-2-yl)-2-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other nitrogen-containing compounds.

Scientific Research Applications

N,N-Di(butan-2-yl)-2-cyclopentylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Di(butan-2-yl)-2-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Di(butan-2-yl)nonanamide
  • N,N-Di(butan-2-yl)benzamide

Uniqueness

N,N-Di(butan-2-yl)-2-cyclopentylacetamide is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties compared to similar compounds

Properties

CAS No.

91424-62-3

Molecular Formula

C15H29NO

Molecular Weight

239.40 g/mol

IUPAC Name

N,N-di(butan-2-yl)-2-cyclopentylacetamide

InChI

InChI=1S/C15H29NO/c1-5-12(3)16(13(4)6-2)15(17)11-14-9-7-8-10-14/h12-14H,5-11H2,1-4H3

InChI Key

SEEGOCLDPLBGLM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)CC1CCCC1

Origin of Product

United States

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